

# 2-Ethynyl-6-methoxynaphthalene: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Ethynyl-6-methoxynaphthalene

Cat. No.: B157083

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CAS Number: 129113-00-4

This technical guide provides an in-depth overview of **2-Ethynyl-6-methoxynaphthalene**, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, detailed synthetic protocols, and an exploration of its potential biological activities.

## Core Properties and Data

**2-Ethynyl-6-methoxynaphthalene** is a solid organic compound. Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	129113-00-4	[1]
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O	[1]
Molecular Weight	182.22 g/mol	[1]
Melting Point	110-114 °C	
Appearance	Solid	
InChI Key	PATPLTUFXUXNDY- UHFFFAOYSA-N	[1]
SMILES	COc1ccc2cc(ccc2c1)C#C	

## Synthesis of 2-Ethynyl-6-methoxynaphthalene

The synthesis of **2-Ethynyl-6-methoxynaphthalene** is typically achieved in a two-step process starting from the readily available 2-methoxynaphthalene. The first step involves the Friedel-Crafts acylation to introduce an acetyl group, followed by the conversion of the acetyl group to the desired ethynyl functionality.

### Step 1: Synthesis of 2-Acetyl-6-methoxynaphthalene

A common precursor for **2-Ethynyl-6-methoxynaphthalene** is 2-Acetyl-6-methoxynaphthalene. Its synthesis is a well-established procedure.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene[2]

- Materials:
  - 2-Methoxynaphthalene
  - Anhydrous aluminum chloride (AlCl<sub>3</sub>)
  - Acetyl chloride
  - Dry nitrobenzene

- Concentrated hydrochloric acid
- Chloroform
- Anhydrous magnesium sulfate
- Methanol
- Crushed ice
- Procedure:
  - In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 ml).
  - Once dissolved, add finely ground 2-methoxynaphthalene (0.250 mol).
  - Cool the stirred solution to approximately 5°C in an ice bath.
  - Add redistilled acetyl chloride (0.32 mol) dropwise over 15–20 minutes, maintaining the temperature between 10.5 and 13°C.
  - After the addition is complete, continue stirring in the ice bath for 2 hours.
  - Allow the mixture to stand at room temperature for at least 12 hours.
  - Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 ml).
  - Transfer the resulting two-phase mixture to a separatory funnel with chloroform (50 ml).
  - Separate the chloroform-nitrobenzene layer and wash it with three 100-ml portions of water.
  - Transfer the organic layer to a round-bottomed flask and steam-distill to remove nitrobenzene and chloroform.

- Dissolve the solid residue in chloroform (100 ml), dry the solution over anhydrous magnesium sulfate, and filter.
- Remove the chloroform using a rotary evaporator.
- Recrystallize the solid residue from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.

## Step 2: Conversion of 2-Acetyl-6-methoxynaphthalene to 2-Ethynyl-6-methoxynaphthalene

The conversion of the acetyl group to an ethynyl group can be achieved through several established methods in organic synthesis, most notably the Corey-Fuchs reaction or the Seyferth-Gilbert homologation.

Experimental Protocol: Corey-Fuchs Reaction[3][4][5][6]

This two-step protocol first converts the ketone into a dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.

- Materials:
  - 2-Acetyl-6-methoxynaphthalene
  - Carbon tetrabromide (CBr<sub>4</sub>)
  - Triphenylphosphine (PPh<sub>3</sub>)
  - Anhydrous dichloromethane (DCM)
  - n-Butyllithium (n-BuLi) in hexanes
  - Anhydrous tetrahydrofuran (THF)
  - Saturated aqueous ammonium chloride solution
- Procedure:

- Formation of the Dibromoalkene:
  - In a round-bottomed flask under an inert atmosphere, dissolve triphenylphosphine (4 equivalents) in anhydrous DCM.
  - Cool the solution to 0°C and add carbon tetrabromide (2 equivalents) portion-wise.
  - Stir the resulting dark red mixture at 0°C for 30 minutes.
  - Add a solution of 2-acetyl-6-methoxynaphthalene (1 equivalent) in anhydrous DCM dropwise.
  - Allow the reaction to warm to room temperature and stir overnight.
  - Quench the reaction with water and extract with DCM.
  - Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to obtain the 1,1-dibromo-2-(6-methoxynaphthalen-2-yl)prop-1-ene.
- Formation of the Alkyne:
  - Dissolve the dibromoalkene (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78°C.
  - Add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature at -78°C.
  - Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
  - Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
  - Extract the product with diethyl ether.
  - Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield **2-ethynyl-6-methoxynaphthalene**.

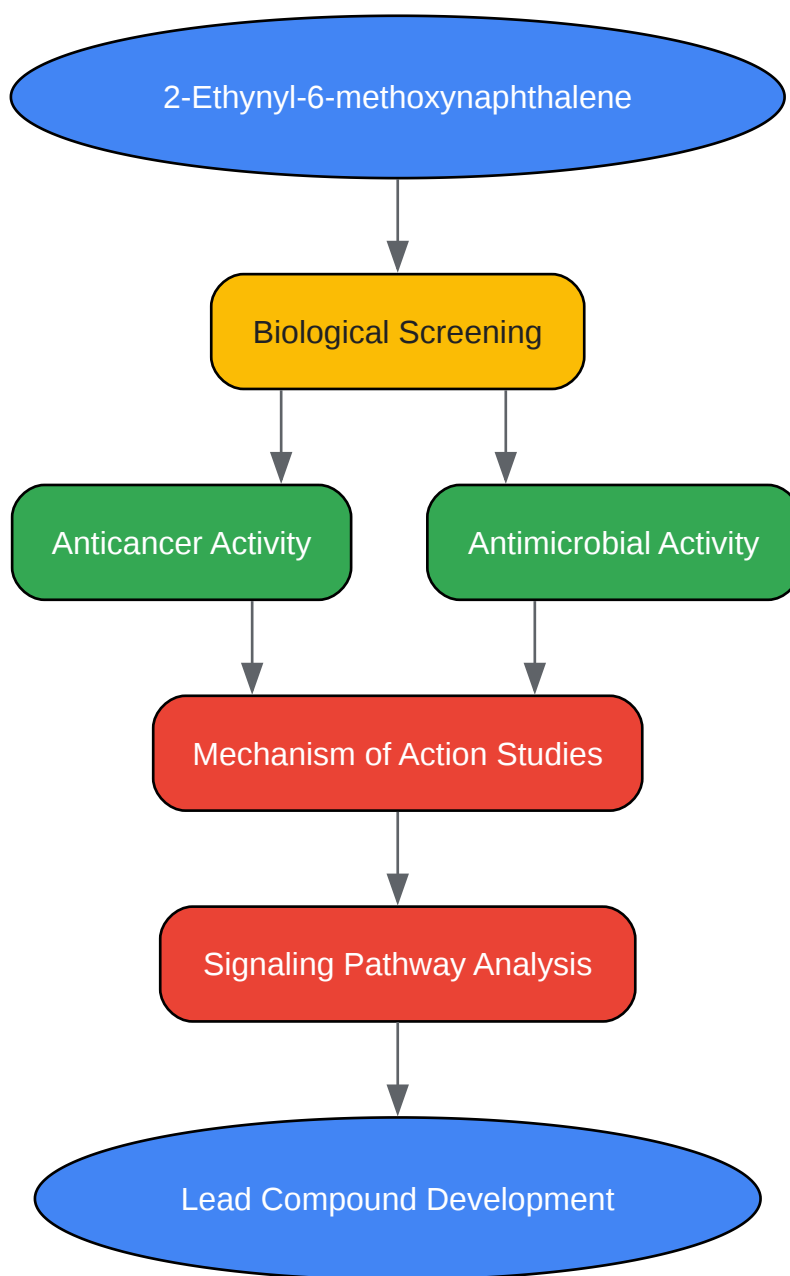
Experimental Protocol: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification)[7][8][9]

This method provides a one-pot conversion of the ketone to the alkyne using the Bestmann-Ohira reagent.

- Materials:
  - 2-Acetyl-6-methoxynaphthalene
  - Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)
  - Potassium carbonate ( $K_2CO_3$ ) or another suitable base
  - Anhydrous methanol
  - Anhydrous tetrahydrofuran (THF)
- Procedure:
  - In a round-bottomed flask under an inert atmosphere, dissolve 2-acetyl-6-methoxynaphthalene (1 equivalent) in anhydrous THF and methanol.
  - Add potassium carbonate (2-3 equivalents) and the Bestmann-Ohira reagent (1.5 equivalents).
  - Stir the reaction mixture at room temperature overnight.
  - Monitor the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, quench the reaction with water and extract with diethyl ether.
  - Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield **2-ethynyl-6-methoxynaphthalene**.

## Synthetic Workflow Diagram





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